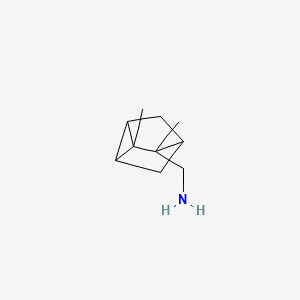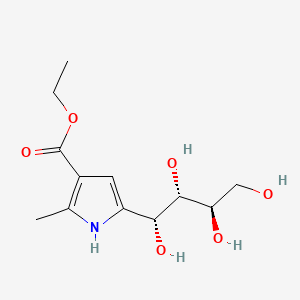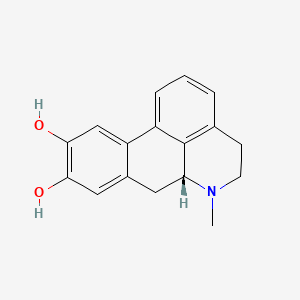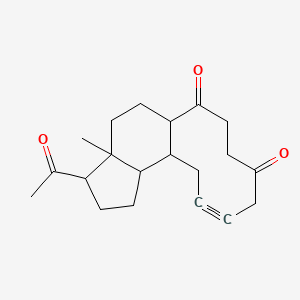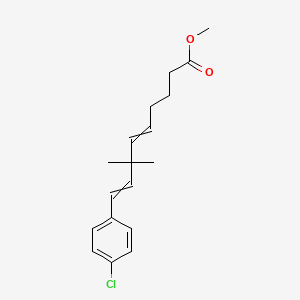
Benzimidazol-2-on
Übersicht
Beschreibung
Benzimidazol-2-one is a heterocyclic compound that has been widely used in scientific research for its unique properties. It is a versatile molecule that has been found to exhibit a wide range of biological activities, including anti-cancer, anti-inflammatory, and anti-viral effects.
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von bioaktiven Molekülen
Benzimidazol-2-on dient als ein privilegiertes Gerüst in der medizinischen Chemie, da sein Strukturgerüst Teil zahlreicher biologisch aktiver Moleküle und Medikamente ist {svg_1}. Seine Derivate zeigen eine Reihe von biologischen Aktivitäten, darunter antibakterielle, antifungale, antivirale, antidiabetische, analgetische und antikanker-Eigenschaften {svg_2}. Die Fähigkeit der Verbindung, leicht mit Biopolymeren zu interagieren, macht sie zu einem wertvollen Gut in der Medikamentenforschung und -entwicklung.
Durchflusschemie: Optimierung der Synthese
Im Bereich der Durchflusschemie wurde this compound unter Verwendung eines durchflussbasierten Ansatzes synthetisiert. Diese Methode beinhaltet die Cyclocarbonylation von o-Phenylendiamin, optimiert durch Design of Experiment (DoE), wodurch eine effiziente, hochproduktive und hochreine Produktion ermöglicht wird {svg_3}. Dieser Ansatz ist besonders nützlich für die skalierbare Synthese von Verbindungen für die pharmazeutische Forschung.
Materialwissenschaft: Chemosensorik und Fluoreszenz
This compound-Derivate werden in der Materialwissenschaft aufgrund ihrer Chemosensorik-Fähigkeiten und Fluoreszenzanwendungen eingesetzt {svg_4}. Sie können zum Nachweis verschiedener Ionen und Moleküle verwendet werden, wodurch sie für die Entwicklung neuer Sensormaterialien von entscheidender Bedeutung sind. Darüber hinaus werden ihre fluoreszierenden Eigenschaften bei der Herstellung von Bildgebungsmitteln und Sonden genutzt.
Organische Synthese: Zwischenprodukte für Farbstoffe und Polymere
Diese Verbindung ist ein wichtiges Zwischenprodukt bei der Synthese von Farbstoffen und Polymeren {svg_5}. Ihre Vielseitigkeit ermöglicht die Herstellung einer Vielzahl von Farben und Materialien mit spezifischen Eigenschaften, die für industrielle Anwendungen unerlässlich sind.
Katalyse: Liganden für asymmetrische Reaktionen
In der Katalyse werden this compound-Derivate als Liganden für die asymmetrische Synthese verwendet {svg_6}. Sie tragen zur Erzielung chiraler Selektivität in chemischen Reaktionen bei, was ein kritischer Aspekt bei der Produktion enantiomerenreiner Substanzen in Pharmazeutika ist.
Antimikrobielle Forschung: Entwicklung neuer Antibiotika
Die antimikrobiellen Eigenschaften von this compound-Derivaten machen sie zu Kandidaten für die Entwicklung neuer Antibiotika. Sie haben Wirksamkeit gegen resistente Organismen gezeigt, darunter Methicillin- und Vancomycin-resistentes S. aureus, was ein wichtiges Problem in der aktuellen medizinischen Behandlung darstellt {svg_7}.
Wirkmechanismus
Target of Action
Benzimidazol-2-one primarily targets Nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase . This enzyme is found in organisms like Salmonella typhimurium . It also binds to tubulin , a vital part of the cytoskeleton and mitotic spindle .
Mode of Action
Benzimidazol-2-one interacts with its targets by binding to them. It is selectively toxic towards parasitic nematodes, selectively binding and depolymerizing their tubulins . It also exerts antitumor activity through versatile mechanisms such as DNA alkylation, DNA binding, disturbing tubulin polymerization or depolymerization, enzyme inhibition, antiangiogeneic, and signal transduction inhibitors .
Biochemical Pathways
Benzimidazol-2-one affects various biochemical pathways. It inhibits the bud cell division of the fungus, impedes the formation of spindle fibers in the process of cell mitosis, and effectively inhibits the reproduction and growth of the pathogenic bacteria to achieve antimicrobial effects .
Pharmacokinetics
Benzimidazole compounds, in general, have been found to have excellent bioavailability, safety, and stability profiles .
Result of Action
The molecular and cellular effects of Benzimidazol-2-one’s action include the inhibition of cell division in fungi and the effective inhibition of the reproduction and growth of pathogenic bacteria . It also has potential anticancer effects by disturbing tubulin polymerization or depolymerization .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Benzimidazol-2-one. For instance, the replacement of hazardous solvents by greener alternatives is a major goal in green chemistry. Benzimidazol-2-one is synthesized in a way that reduces the use of toxic solvents and the formation of a large amount of industrial waste
Safety and Hazards
Zukünftige Richtungen
Biochemische Analyse
Biochemical Properties
Benzimidazol-2-one plays a significant role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. It has been observed to interact with nuclear receptors, membrane receptors, enzymes, and ion channels . These interactions are primarily mediated through hydrogen bonding and π stacking, which allow Benzimidazol-2-one to modulate the activity of these biomolecules. For instance, Benzimidazol-2-one derivatives have been shown to inhibit cyclooxygenase enzymes, which are involved in the inflammatory response .
Cellular Effects
Benzimidazol-2-one influences various cellular processes and functions. It has been reported to affect cell signaling pathways, gene expression, and cellular metabolism. For example, Benzimidazol-2-one derivatives can modulate the activity of transient receptor potential vanilloid-1, cannabinoid receptors, and bradykinin receptors . These interactions can lead to changes in cell signaling pathways, ultimately affecting gene expression and cellular metabolism. Additionally, Benzimidazol-2-one has been shown to have anti-inflammatory effects by inhibiting specific cytokines and enzymes involved in the inflammatory response .
Molecular Mechanism
The molecular mechanism of action of Benzimidazol-2-one involves its ability to bind to various biomolecules, leading to enzyme inhibition or activation and changes in gene expression. Benzimidazol-2-one can interact with enzymes such as cyclooxygenase and 5-lipoxygenase activating protein, leading to their inhibition . Additionally, Benzimidazol-2-one derivatives can bind to nuclear receptors, modulating gene expression and influencing cellular processes . These interactions are primarily mediated through hydrogen bonding and π stacking, which allow Benzimidazol-2-one to exert its effects at the molecular level .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Benzimidazol-2-one can change over time due to its stability and degradation. Studies have shown that Benzimidazol-2-one is relatively stable under various conditions, but its degradation can lead to the formation of metabolites such as 2-aminobenzimidazole and 2-hydroxybenzimidazole . These metabolites can have different effects on cellular function compared to the parent compound. Long-term studies have indicated that Benzimidazol-2-one and its derivatives can have sustained effects on cellular processes, including anti-inflammatory and antimicrobial activities .
Dosage Effects in Animal Models
The effects of Benzimidazol-2-one vary with different dosages in animal models. At lower doses, Benzimidazol-2-one has been shown to have therapeutic effects, such as anti-inflammatory and antimicrobial activities . At higher doses, Benzimidazol-2-one can exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy and toxicity are dose-dependent. It is crucial to determine the optimal dosage to maximize therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
Benzimidazol-2-one is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of metabolites like 2-aminobenzimidazole and 2-hydroxybenzimidazole . These metabolites can further participate in metabolic reactions, affecting metabolic flux and metabolite levels. Benzimidazol-2-one’s interaction with metabolic enzymes can also influence its pharmacokinetics and pharmacodynamics.
Transport and Distribution
Within cells and tissues, Benzimidazol-2-one is transported and distributed through interactions with transporters and binding proteins. The compound can be taken up by cells via specific transporters, influencing its localization and accumulation . Additionally, Benzimidazol-2-one can bind to plasma proteins, affecting its distribution and bioavailability. These interactions play a crucial role in determining the compound’s therapeutic efficacy and potential side effects.
Subcellular Localization
Benzimidazol-2-one’s subcellular localization can influence its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, Benzimidazol-2-one derivatives have been shown to localize in the nucleus, where they can interact with nuclear receptors and modulate gene expression . Additionally, Benzimidazol-2-one can accumulate in the endoplasmic reticulum and mitochondria, affecting cellular processes such as protein synthesis and energy metabolism .
Eigenschaften
IUPAC Name |
benzimidazol-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O/c10-7-8-5-3-1-2-4-6(5)9-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONAGGJKCJOBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=O)N=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30195716 | |
| Record name | Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
43135-91-7 | |
| Record name | Benzimidazol-2-one | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043135917 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzimidazol-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30195716 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
ANone: The specific interaction mechanism and downstream effects of a benzimidazol-2-one derivative depend heavily on its specific structure and target. For example:
- Inhibition of 4-Hydroxyphenylpyruvate Dioxygenase (HPPD): Tetrazolamide-benzimidazol-2-ones inhibit HPPD, a key enzyme in plant carotenoid biosynthesis, by forming bidentate chelation with the enzyme's metal ion through the tetrazole and amide groups. [] The benzimidazol-2-one ring further interacts with the enzyme via π-π stacking, disrupting its function and ultimately leading to plant death. This makes these compounds potent herbicides. []
- Opioid Receptor-Like (ORL1) Antagonism: J-113397, a cyclooctylmethyl-substituted benzimidazol-2-one, exhibits high affinity for the ORL1 receptor, blocking the binding and effects of its endogenous ligand, nociceptin. [] This antagonism of ORL1 has been linked to potential therapeutic benefits in pain management, anxiety, and other physiological processes. []
- Muscarinic Receptor Allosteric Agonism: Compounds like AC-42 and TBPB activate M1 muscarinic receptors through an allosteric site involving Phe77, triggering downstream signaling pathways associated with calcium mobilization. [] This allosteric activation holds promise for developing therapeutics for cognitive disorders and other conditions. []
ANone: Benzimidazol-2-one itself has the following characteristics:
ANone: Structure-activity relationship (SAR) studies are crucial in understanding how modifications to the benzimidazol-2-one core influence its biological activity. Here are some examples from the provided research:
- HPPD Inhibitors: The presence of a chlorine atom on the benzyl group in tetrazolamide-benzimidazol-2-ones significantly enhances their HPPD inhibitory activity compared to mesotrione. [] This suggests that halogen substitutions at specific positions can dramatically influence potency. []
- ORL1 Antagonists: Replacing the tert-butylamino group in (S)-[11C]CGP 12177 with an isopropylamino group led to the development of (S)-[11C]CGP 12388, a compound with improved synthetic accessibility and favorable in vivo properties as a beta-adrenoceptor ligand for PET studies. []
- Dopamine Receptor Agonists: Replacing the m-hydroxyl group in dopamine analogues with a benzothiazol-2-one group significantly enhances D-2 receptor affinity and agonist activity. [] This highlights the impact of bioisosteric replacements on receptor interactions.
ANone: Computational tools are extensively employed in benzimidazol-2-one research. Some common techniques include:
- Molecular Docking: This method predicts the preferred orientation and binding affinity of benzimidazol-2-one derivatives within the binding site of a target protein. It helps elucidate the potential interactions responsible for the observed biological activity. []
- Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the structure of benzimidazol-2-one derivatives and their biological activity. This information guides the design of new compounds with improved potency and selectivity. [, ]
- Molecular Dynamics (MD) Simulations: MD simulations investigate the dynamic behavior of benzimidazol-2-one derivatives in complex with their biological targets. This provides insights into the stability of the interaction and the conformational changes induced upon binding. []
- Density Functional Theory (DFT): DFT calculations are employed to understand the electronic structure and properties of benzimidazol-2-one derivatives, such as their reactivity, proton affinity, and interaction energies with metal surfaces in corrosion inhibition studies. []
ANone: Depending on the intended application, various in vitro and in vivo methods are used:
- Inhibition Assays: For enzyme inhibitors like HPPD inhibitors, in vitro assays measure the reduction in enzyme activity in the presence of the benzimidazol-2-one derivative. []
- Binding Assays: Radioligand binding assays assess the affinity and selectivity of benzimidazol-2-one derivatives for specific receptors, such as ORL1 or dopamine receptors. [, ]
- Cell-Based Assays: These assays evaluate the functional effects of benzimidazol-2-one derivatives on cellular processes. For example, calcium mobilization assays are used to assess the activity of M1 muscarinic receptor agonists. []
- Animal Models: Animal models are used to assess the in vivo efficacy and safety of promising benzimidazol-2-one derivatives. For example, rodent models of pain, anxiety, or thermoregulatory dysfunction are used to evaluate compounds targeting the ORL1 receptor or acting as NRIs. [, , ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

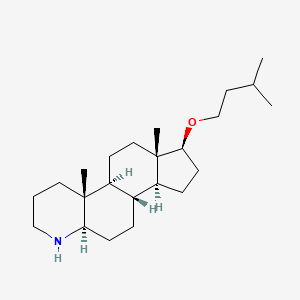
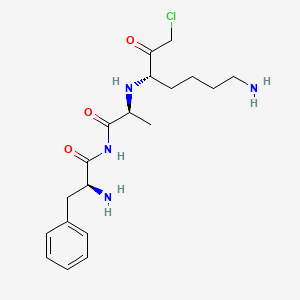

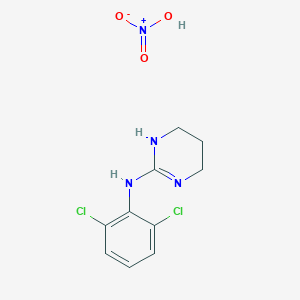
![(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-[[hydroxy-(4-nitrophenoxy)phosphinothioyl]oxymethyl]oxolane-3,4-diol](/img/structure/B1210093.png)
